Cas no 6331-21-1 (4-[3-(3-carboxyprop-2-enoylamino)propylamino]-4-oxobut-2-enoic Acid)
![4-[3-(3-carboxyprop-2-enoylamino)propylamino]-4-oxobut-2-enoic Acid structure](https://www.kuujia.com/scimg/cas/6331-21-1x500.png)
6331-21-1 structure
Product name:4-[3-(3-carboxyprop-2-enoylamino)propylamino]-4-oxobut-2-enoic Acid
4-[3-(3-carboxyprop-2-enoylamino)propylamino]-4-oxobut-2-enoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-[3-(3-carboxyprop-2-enoylamino)propylamino]-4-oxobut-2-enoic Acid
- NSC-47055
- NSC 112777
- 4-((3-((3-Carboxyacryloyl)amino)propyl)amino)-4-oxo-2-butenoic acid
- L4B2X9ON4N
- SCHEMBL10979950
- MALEAMIC ACID, N,N'-TRIMETHYLENEDI-
- NSC-112777
- 2-BUTENOIC ACID, 4,4'-(1,3-PROPANEDIYLDIIMINO)BIS(4-OXO-, (Z,Z)-
- UNII-L4B2X9ON4N
- 6331-21-1
- N,N'-Trimethylenedimaleamic acid
- NSC112777
- NSC47055
- 2-BUTENOIC ACID, 4,4'-(1,3-PROPANEDIYLDIIMINO)BIS(4-OXO-, (2Z,2'Z)-
-
- Inchi: InChI=1S/C11H14N2O6/c14-8(2-4-10(16)17)12-6-1-7-13-9(15)3-5-11(18)19/h2-5H,1,6-7H2,(H,12,14)(H,13,15)(H,16,17)(H,18,19)/b4-2-,5-3-
- InChI Key: RCDMHMKCOQUIFA-JVLMNHKTSA-N
- SMILES: C(CNC(=O)C=CC(=O)O)CNC(=O)C=CC(=O)O
Computed Properties
- Exact Mass: 270.08522
- Monoisotopic Mass: 270.08518617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133Ų
- XLogP3: -1.3
Experimental Properties
- PSA: 132.8
- LogP: -0.32770
4-[3-(3-carboxyprop-2-enoylamino)propylamino]-4-oxobut-2-enoic Acid Related Literature
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
6331-21-1 (4-[3-(3-carboxyprop-2-enoylamino)propylamino]-4-oxobut-2-enoic Acid) Related Products
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 57707-64-9(2-azidoacetonitrile)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent
